molecular formula C9H9ClF2O3 B2724068 [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol CAS No. 926183-97-3

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol

Cat. No.: B2724068
CAS No.: 926183-97-3
M. Wt: 238.61
InChI Key: QAZKUAVDXVJNGY-UHFFFAOYSA-N
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Description

[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol: is an organic compound with the molecular formula C9H9ClF2O3 and a molecular weight of 238.62 g/mol . This compound is characterized by the presence of a chloro group, difluoromethoxy group, and methoxy group attached to a phenyl ring, along with a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde, 3-chloro-4-(difluoromethoxy)-5-methoxybenzoic acid

    Reduction: Various reduced derivatives depending on the reducing agent

    Substitution: Substituted phenylmethanol derivatives

Mechanism of Action

The mechanism of action of [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, difluoromethoxy, and methoxy groups may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKUAVDXVJNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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